BenchChemオンラインストアへようこそ!

GLP-1R agonist 1

GLP-1R agonist potency cAMP accumulation assay EC50 comparison

GLP-1R agonist 1 is a potent, synthetic non-peptide small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Unlike peptide-based GLP-1R agonists, this compound features a distinct thickened imidazole scaffold (extracted from patent WO2021197464A1 as Compound 4), enabling scaffold-specific signaling bias, cellular trafficking, and selectivity profiling studies against related receptors (GIPR, GCGR, GLP-2R). Researchers should empirically determine EC50 via cAMP assay in their specific human GLP-1R-expressing cell system. Ideal for SAR exploration, assay development/validation, and comparative pharmacology with danuglipron or DA-302168S.

Molecular Formula C32H29ClFN3O5
Molecular Weight 590.0 g/mol
Cat. No. B12417004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 1
Molecular FormulaC32H29ClFN3O5
Molecular Weight590.0 g/mol
Structural Identifiers
SMILESCC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F
InChIInChI=1S/C32H29ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-9,15-16,22H,10-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1
InChIKeyDVQZQZUPAYGPQC-ICACTRECSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1R Agonist 1 for Metabolic Research: Procurement Data for Compound Selection


GLP-1R agonist 1 is a synthetic non-peptide small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist [1]. It is a thickened imidazole derivative compound [2] with the molecular formula C32H29ClFN3O5 and a molecular weight of 590.04 g/mol [3]. This compound is extracted from patent WO2021197464A1 as Compound 4 and is intended for research use in the study of diabetes and related metabolic disorders [4].

GLP-1R Agonist 1: Why Chemical Class Alone Does Not Predict Functional Performance


Non-peptide small molecule GLP-1R agonists are not functionally interchangeable. GLP-1R is a class B G-protein coupled receptor that can signal through multiple downstream pathways, including Gαs (cAMP) and β-arrestin, with the relative activation of these pathways varying significantly among agonists [1]. This 'biased agonism' can profoundly impact in vivo efficacy, therapeutic window, and safety profile [2]. Furthermore, selectivity profiles against closely related receptors (GIPR, GCGR, GLP-2R) differ markedly between compounds, which can lead to distinct pharmacological outcomes [3]. Therefore, substituting one GLP-1R agonist for another in a research protocol based solely on nominal target classification, without accounting for these critical differential parameters, introduces significant experimental variability and can lead to non-reproducible or misattributed results [4].

Quantitative Differentiation of GLP-1R Agonist 1: Current Evidence Limitations and Contextual Comparison Data


Potency Limitation: Unquantified EC50 in Published Data for GLP-1R Agonist 1

GLP-1R agonist 1 (CAS 2711019-49-5) is described as a 'potent' GLP-1R agonist in vendor documentation [1]; however, no quantitative EC50 data is available from the source patent WO2021197464A1 or primary literature [2]. This absence of published potency metrics prevents direct head-to-head comparison with established research compounds. For procurement context, a structurally distinct imidazole-based small molecule GLP-1R agonist, danuglipron (PF-06882961), has a reported EC50 of 13 nM in a cAMP assay , while another lead compound, 12r, demonstrated a pEC50 of 7.72 (equivalent to an EC50 of approximately 19 nM) in a cAMP accumulation assay [3]. Without comparable data for GLP-1R agonist 1, its relative functional potency cannot be assessed.

GLP-1R agonist potency cAMP accumulation assay EC50 comparison

Selectivity Profile: No Published Data on Off-Target Activity for GLP-1R Agonist 1

No selectivity data is available for GLP-1R agonist 1 regarding its activity at related class B GPCRs (GIPR, GCGR, GLP-2R). This is a critical data gap, as selectivity profiles are a major differentiator among GLP-1R agonists [1]. For context, a structurally distinct small molecule GLP-1R agonist, DA-302168S, exhibits high selectivity, with no activation of GIPR, GLP-2R, or GCGR at 10 µM . Similarly, a series of non-peptide small molecules showed no stimulatory activity on human GIP, GCG, and GLP-2 receptors [2]. Without comparable data, the potential for off-target effects with GLP-1R agonist 1 cannot be evaluated.

GLP-1R selectivity GIPR selectivity GCGR selectivity GLP-2R selectivity off-target activity

In Vivo Pharmacodynamics: Absence of Preclinical Efficacy Data for GLP-1R Agonist 1

No in vivo pharmacodynamic data (e.g., glucose tolerance tests, insulin secretion assays, weight loss studies) are available in the public domain for GLP-1R agonist 1. This represents a significant limitation for researchers considering this compound for preclinical studies. For comparison, several small molecule GLP-1R agonists have demonstrated oral efficacy in animal models. Compounds from a disclosed series increased insulin secretion in cynomolgus monkeys when dosed orally at 50 mg/kg [1]. Orforglipron, another non-peptide agonist, has been shown to reduce hyperglycemia and promote weight loss in diet-induced obesity models [2]. The lack of such data for GLP-1R agonist 1 precludes any assessment of its translational potential or comparability to these better-characterized compounds.

GLP-1R agonist in vivo glucose tolerance test insulin secretion oral bioavailability

Molecular Scaffold: Imidazole Core as a Point of Structural Differentiation

GLP-1R agonist 1 is explicitly described as a 'thickened imidazole derivative compound' [1]. This structural classification distinguishes it from peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide) [2] and from non-peptide agonists built on other heterocyclic scaffolds, such as the 1H-benzo[d]imidazole-5-carboxylic acid scaffold used for danuglipron analogs [3]. The imidazole core is a recognized pharmacophore for GLP-1R agonism, but the specific substitution pattern and overall molecular architecture dictate potency, selectivity, and pharmacokinetic properties [4]. This scaffold-based differentiation provides a rationale for selecting GLP-1R agonist 1 for structure-activity relationship (SAR) studies focused on imidazole-based GLP-1R agonists.

imidazole derivative GLP-1R agonist scaffold small molecule GLP-1R agonist structure-activity relationship

Recommended Research Applications for GLP-1R Agonist 1 Based on Available Evidence


In Vitro Exploration of Imidazole-Based GLP-1R Agonism

GLP-1R agonist 1 is suitable for in vitro studies investigating the functional consequences of GLP-1R activation by a 'thickened imidazole derivative' . Given the lack of published potency data, researchers should first conduct a cAMP accumulation assay to empirically determine the compound's EC50 in their specific cell system expressing human GLP-1R. This will establish a baseline for subsequent experiments, such as assessing glucose-stimulated insulin secretion in pancreatic beta-cell lines . The compound's distinct imidazole scaffold [1] makes it a relevant tool for comparing signaling outcomes with agonists based on other chemotypes (e.g., peptide agonists or danuglipron-like benzoimidazoles) to investigate scaffold-specific signaling bias or cellular trafficking [2].

Structure-Activity Relationship (SAR) Studies for Imidazole-Containing GLP-1R Agonists

For medicinal chemistry programs focused on optimizing imidazole-based GLP-1R agonists, GLP-1R agonist 1 serves as a reference point for SAR exploration. The compound's molecular formula (C32H29ClFN3O5) provides a defined starting structure from which analogs can be synthesized and compared. By using GLP-1R agonist 1 as a benchmark, researchers can assess how modifications to the imidazole core or peripheral substituents impact functional potency, receptor selectivity, and physicochemical properties like LogP . This is particularly relevant for groups working to develop novel non-peptide GLP-1R agonists with improved oral bioavailability or metabolic stability [1].

Method Development for Non-Peptide GLP-1R Agonist Assays

GLP-1R agonist 1 can be utilized in the development and validation of new assays for characterizing non-peptide GLP-1R agonists. Its well-defined chemical structure and commercial availability make it a practical reagent for establishing positive controls, optimizing assay conditions (e.g., for cAMP, β-arrestin recruitment, or receptor internalization assays), or calibrating high-throughput screening platforms . Researchers can leverage its distinct physicochemical properties to test assay robustness across a range of compound concentrations and solvent conditions [1]. This is a foundational application that supports broader drug discovery efforts in the GLP-1R field [2].

Comparative Pharmacology with Structurally and Functionally Characterized GLP-1R Agonists

To contextualize the pharmacological properties of GLP-1R agonist 1, researchers can perform direct, side-by-side comparative studies with well-characterized GLP-1R agonists such as danuglipron (EC50 = 13 nM in cAMP assay) or DA-302168S (EC50 = 1.32 nM, selective over GIPR, GLP-2R, GCGR at 10 µM) . By generating comparative data on potency, efficacy (Emax), selectivity, and signaling bias in the same experimental system, the unique profile of GLP-1R agonist 1 can be empirically defined [1]. This approach allows researchers to determine if the compound exhibits any distinct advantages, such as a novel biased signaling signature, which could justify its selection for specific research applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.